molecular formula C27H26N2O2 B5188087 11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5188087
M. Wt: 410.5 g/mol
InChI Key: LWCLVCXZIGQUJM-UHFFFAOYSA-N
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Description

11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a hexahydrodibenzo[b,e][1,4]diazepin-1-one derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. The compound features a 4-ethoxyphenyl group at position 11 and a phenyl group at position 3, contributing to its unique electronic and steric properties. Its synthesis involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, followed by purification and structural validation via X-ray diffraction .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-2-31-21-14-12-19(13-15-21)27-26-24(28-22-10-6-7-11-23(22)29-27)16-20(17-25(26)30)18-8-4-3-5-9-18/h3-15,20,27-29H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCLVCXZIGQUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 11-(4-ethoxyphenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes Reference CAS/Study
11-(4-ethoxyphenyl)-3-phenyl-... 4-ethoxy (C11), phenyl (C3) ~440 (estimated) Ethoxy, phenyl Enhanced solubility, CNS activity? N/A (Target compound)
11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-... 2-ethoxy (C11), 4-methoxy (C3) 440.53 Ethoxy, methoxy Altered binding due to ortho-substituent 303203-37-4
11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-... Br, OH, OMe (C11); Cl (C3) 525.82 Bromo, hydroxy, chloro Reduced solubility, potential toxicity 296247-41-1
11-(2,4-dichlorophenyl)-3,3-dimethyl-... 2,4-Cl₂ (C11), dimethyl (C3) 395.32 Chloro, methyl Increased steric hindrance 1028252-14-3
10-(4-bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-... Br-benzoyl (C10), 3,4-OMe (C11) 561.47 Bromo, methoxy, ketone Electron-withdrawing effects 353477-62-0
11-(4-chlorophenyl)-3-phenyl-... 4-Cl (C11), phenyl (C3) ~415 (estimated) Chloro, phenyl Higher stability, lower solubility 330216-61-0

Structural and Functional Insights

  • Substituent Position: The para-substituted ethoxy group in the target compound (vs.
  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility but may reduce metabolic stability compared to electron-withdrawing substituents (e.g., chloro, bromo) .
  • Pharmacological Activity: Derivatives with halogen substituents (e.g., 8-chloro analogs in ) show pronounced CNS activity, suggesting the target compound’s ethoxy group may modulate selectivity or potency.

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